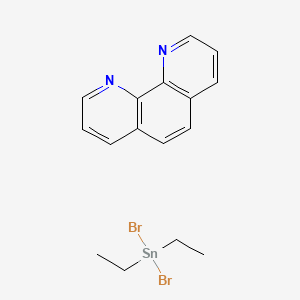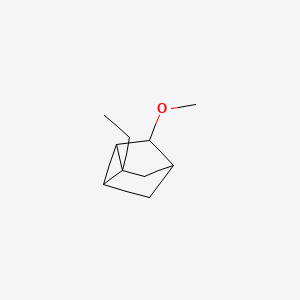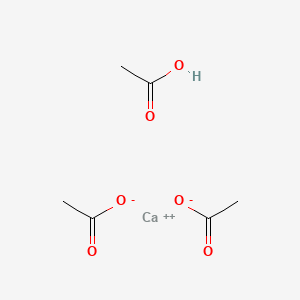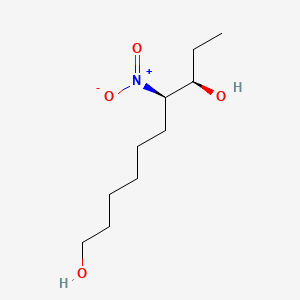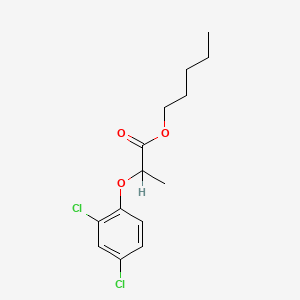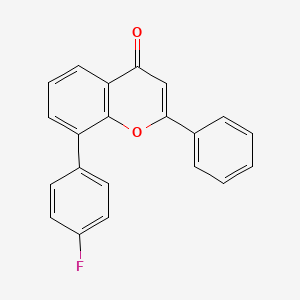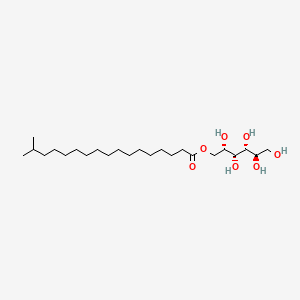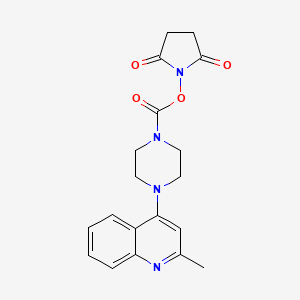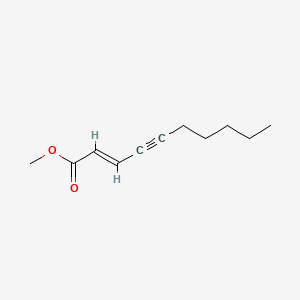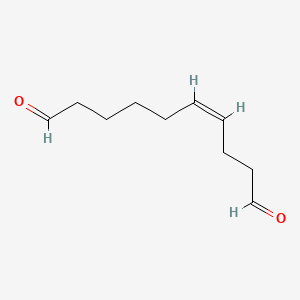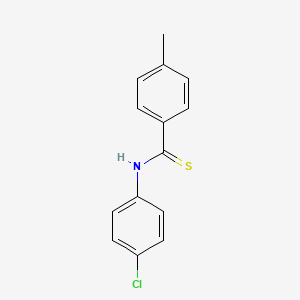
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is an organic compound that features a boronic acid group attached to a fluorobenzene ring, which is further substituted with a bromo-methylphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-methylphenylamine, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenylamine.
Carbamoylation: The brominated product is then reacted with phosgene or a similar carbamoylating agent to form 4-bromo-3-methylphenylcarbamoyl chloride.
Coupling Reaction: The carbamoyl chloride is coupled with 2-fluorobenzeneboronic acid under Suzuki-Miyaura cross-coupling conditions, typically using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 5-(3-Methylphenylcarbamoyl)-2-fluorobenzeneboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The fluorobenzene ring and carbamoyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 2-Fluorobenzeneboronic acid
- 4-Bromo-3-methylphenylcarbamoyl chloride
Uniqueness
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a boronic acid group and a fluorobenzene ring allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H12BBrFNO3 |
|---|---|
Molecular Weight |
351.97 g/mol |
IUPAC Name |
[5-[(4-bromo-3-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BBrFNO3/c1-8-6-10(3-4-12(8)16)18-14(19)9-2-5-13(17)11(7-9)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
InChI Key |
ONDWTWIQDWLZLY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


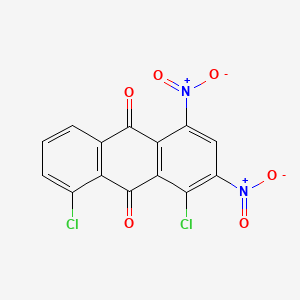
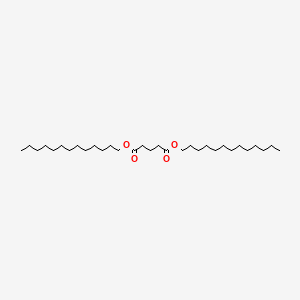
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
